molecular formula C9H8ClNO B11768538 Isoxazole, 3-chloro-4,5-dihydro-5-phenyl- CAS No. 62056-52-4

Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-

Cat. No.: B11768538
CAS No.: 62056-52-4
M. Wt: 181.62 g/mol
InChI Key: RQKHDLVXQFONPI-UHFFFAOYSA-N
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Description

3-chloro-5-phenyl-4,5-dihydroisoxazole is a five-membered heterocyclic compound containing a nitrogen-oxygen (N-O) bond. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-phenyl-4,5-dihydroisoxazole can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl . Another method includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .

Industrial Production Methods

Industrial production methods for 3-chloro-5-phenyl-4,5-dihydroisoxazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-5-phenyl-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways. It has been shown to inhibit the nuclear translocation of NF-κB and the MAPK pathway, leading to reduced inflammation . The compound also diminishes the levels of COX-2, subsequently inhibiting PGE2 production .

Properties

CAS No.

62056-52-4

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C9H8ClNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

RQKHDLVXQFONPI-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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